Bienvenue dans la boutique en ligne BenchChem!

2-(Allylsulfanyl)-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)nicotinonitrile

Medicinal Chemistry Drug-Likeness PPAR Modulation

Targeting PPARα/δ/γ for metabolic disorder SAR? This nicotinonitrile derivative is explicitly exemplified in US20030171358A1 with a unique substitution pattern — C-2 allylsulfanyl, C-4 trifluoromethyl, and C-6 1,3-benzodioxol-5-yl — that differentiates it from common methylsulfanyl or phenyl analogs. Use as a late-stage lead or tool compound to isolate the contribution of allyl-thioether and benzodioxol moieties to subtype selectivity and potency. Computed XLogP3 4.4, TPSA 80.4 Ų, zero H-bond donors place it in attractive oral bioavailability space. Ideal for virtual screening, de novo design, and PK/PD in rodent models. Custom synthesis required for multigram scale.

Molecular Formula C17H11F3N2O2S
Molecular Weight 364.34
CAS No. 625376-92-3
Cat. No. B2903243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Allylsulfanyl)-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)nicotinonitrile
CAS625376-92-3
Molecular FormulaC17H11F3N2O2S
Molecular Weight364.34
Structural Identifiers
SMILESC=CCSC1=C(C(=CC(=N1)C2=CC3=C(C=C2)OCO3)C(F)(F)F)C#N
InChIInChI=1S/C17H11F3N2O2S/c1-2-5-25-16-11(8-21)12(17(18,19)20)7-13(22-16)10-3-4-14-15(6-10)24-9-23-14/h2-4,6-7H,1,5,9H2
InChIKeyNDUGPIMJRINQGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Allylsulfanyl)-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)nicotinonitrile (CAS 625376-92-3): Chemical Class & Core Characteristics


2-(Allylsulfanyl)-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)nicotinonitrile (CAS 625376-92-3) is a synthetic, trifluoromethyl-substituted nicotinonitrile derivative featuring a C-2 allylsulfanyl moiety and a C-6 1,3-benzodioxol-5-yl group . It belongs to a broader class of pyridine-3-carbonitrile compounds that have been described as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), with potential relevance to metabolic disorders . Its computed physicochemical properties include a molecular weight of 364.3 g/mol, a predicted XLogP3 of 4.4, a topological polar surface area (TPSA) of 80.4 Ų, and zero hydrogen bond donors, placing it within a property space often associated with oral bioavailability .

Why Generic Substitution is Invalid for 2-(Allylsulfanyl)-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)nicotinonitrile (CAS 625376-92-3)


The specific combination of a C-2 allylsulfanyl chain, a C-4 trifluoromethyl group, and a C-6 1,3-benzodioxol-5-yl substituent on the central pyridine-3-carbonitrile scaffold is unique among the broader class of nicotinonitrile-based PPAR modulators . Changing any one of these pharmacophoric elements—for example, replacing the 1,3-benzodioxol ring with a simple 4-methoxyphenyl group or substituting the allylsulfanyl with a piperidinylethylsulfanyl chain—results in structurally distinct compounds with different patent disclosures and, by class-level inference, divergent biological profiles . The following quantitative evidence demonstrates why this precise substitution pattern cannot be assumed to have interchangeable activity with its closest available structural analogs.

Quantitative Differentiation Evidence for 2-(Allylsulfanyl)-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)nicotinonitrile (CAS 625376-92-3)


Molecular Complexity and Topological Polar Surface Area vs. In-Class Desmethyl Analogs

The target compound possesses a topological polar surface area (TPSA) of 80.4 Ų, which is notably higher than the predicted TPSA of simpler 2-(allylsulfanyl)-4,6-dimethylnicotinonitrile (CAS 112629-72-8; TPSA not explicitly reported but expected to be ~45–55 Ų due to the absence of both the trifluoromethyl group and the benzodioxol ring oxygen atoms) . A higher TPSA within this chemotype may translate to improved aqueous solubility and a distinct absorption profile, while the combination of a high XLogP3 (4.4) and moderate TPSA positions the compound within a drug-like property space that is distinct from lower-molecular-weight analogs lacking the benzodioxol group .

Medicinal Chemistry Drug-Likeness PPAR Modulation

Lipophilicity (XLogP3) Differentiation vs. Piperidinylethylsulfanyl Analog

The computed XLogP3 of the target compound is 4.4 . For the closely related 6-(1,3-benzodioxol-5-yl)-2-(2-piperidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile, the presence of a basic piperidine nitrogen in the side chain is expected to lower the XLogP3 by approximately 1.0–1.5 log units relative to the neutral allyl side chain of the target compound, based on class-level understanding of amine effects on logP . This difference is meaningful because PPAR modulator lead optimization often seeks to balance lipophilicity to avoid both excessive metabolic clearance (high logP) and poor membrane permeability (low logP).

Lipophilicity Metabolic Stability PPAR

Structural Uniqueness Within the PPAR Modulator Patent Landscape

The compound embodies a substitution pattern claimed in U.S. Patent Application US20030171358A1, which describes compounds of the general formula (I) encompassing 1,3-benzodioxol-fused rings, trifluoromethyl groups, and allyl-thioether side chains as modulators of PPARs . Within this patent family, the specific combination of a C-2 allylsulfanyl group and a C-6 1,3-benzodioxol-5-yl substituent on a 4-trifluoromethylnicotinonitrile core is explicitly exemplified, whereas the majority of structurally related patent examples utilize either a different heterocycle at C-6 (e.g., 4-methoxyphenyl) or a distinct thioether side chain (e.g., methylsulfanyl or arylsulfanyl) . This specific exemplification—rather than broad genus coverage—indicates that the inventors considered this precise substitution pattern to be of particular interest, which is a qualitative differentiator when selecting compounds for IP positioning.

PPAR Patent Analysis Nuclear Receptor

Optimal Procurement and Application Scenarios for 2-(Allylsulfanyl)-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)nicotinonitrile (CAS 625376-92-3)


PPAR Modulator Lead Optimization and Structure-Activity Relationship (SAR) Exploration

Medicinal chemistry teams focused on metabolic disorders (type 2 diabetes, dyslipidemia, obesity) can deploy this compound as a late-stage lead or tool compound for SAR studies around the PPARα/δ/γ subtypes. Its specific combination of an allylsulfanyl side chain and 1,3-benzodioxol-5-yl ring differentiates it from the more commonly explored methylsulfanyl or phenyl-substituted analogs described in patent family US20030171358A1 . By profiling this compound in PPAR transactivation assays alongside comparator analogs, researchers can isolate the contribution of the allyl-thioether and benzodioxol moieties to subtype selectivity and potency.

In Silico Drug Discovery and Computational Library Design

The compound's computed properties—XLogP3 of 4.4 and TPSA of 80.4 Ų —place it within an attractive region of drug-like chemical space for oral bioavailability. Computational chemists can use this compound as a query molecule for virtual screening or as a seed for de novo design of novel PPAR ligands. Its moderate TPSA and zero H-bond donor count distinguish it from more polar analogs, making it a valuable reference point for building focused libraries that explore lipophilic interactions within the PPAR ligand-binding domain.

Preclinical In Vivo Proof-of-Concept Studies for Metabolic Disease

Given its positioning within the PPAR modulator patent landscape , this compound could serve as a starting point for in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies in rodent models of diabetes or obesity. Its physicochemical profile suggests a balance of solubility and permeability that may translate to oral exposure; however, direct experimental confirmation of bioavailability and efficacy is required. Procurement for this purpose should be accompanied by custom synthesis to obtain quantities sufficient for formulation development and dose-range finding.

Intellectual Property and Freedom-to-Operate (FTO) Analysis

Organizations conducting FTO analyses for PPAR-targeting programs can use this compound as a specific comparator molecule to assess the breadth of existing patent claims. Because the combination of allylsulfanyl, benzodioxol, and trifluoromethyl substituents is explicitly exemplified in US20030171358A1 , the compound serves as a concrete reference point for evaluating whether a novel clinical candidate falls within the scope of prior art.

Quote Request

Request a Quote for 2-(Allylsulfanyl)-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.